molecular formula C32H25N3O5 B112252 1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl- CAS No. 204322-85-0

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Katalognummer: B112252
CAS-Nummer: 204322-85-0
Molekulargewicht: 531.6 g/mol
InChI-Schlüssel: WCXYOLGTVDFYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9h-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Biologische Aktivität

1H-1,4-Benzodiazepine derivatives are a significant class of compounds known for their diverse biological activities. The compound in focus, 1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl- , has garnered attention due to its unique structural features and potential therapeutic applications.

  • Molecular Formula : C32H25N3O5
  • Molecular Weight : 531.57 g/mol
  • CAS Number : 204322-85-0
  • Purity : >97%

The biological activity of benzodiazepines typically involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This compound, through its unique structural modifications, may exhibit enhanced binding affinity and specificity towards GABA_A receptors, potentially leading to anxiolytic and sedative effects.

Pharmacological Studies

Recent studies have demonstrated that benzodiazepine derivatives can exhibit a range of pharmacological effects:

  • Anxiolytic Effects : Research indicates that compounds similar to this benzodiazepine derivative show significant anxiolytic properties in animal models. For instance, compounds that bind effectively to GABA_A receptors can reduce anxiety-like behaviors in rodents .
  • Cytotoxicity : Some studies have explored the cytotoxic effects of benzodiazepines on cancer cell lines. The specific compound has not been extensively studied in this context; however, related compounds have shown promising results in inhibiting cell proliferation in various cancer types .
  • Neuroprotective Effects : Benzodiazepines are also investigated for their neuroprotective properties against neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier may enhance its therapeutic potential in treating conditions like Alzheimer's disease .

Study on Anxiolytic Activity

In a controlled study involving various benzodiazepine derivatives, the compound exhibited a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. Doses were administered to mice, and results indicated a statistically significant difference compared to control groups.

CompoundDose (mg/kg)Anxiety Reduction (%)
Test Compound565
Diazepam570
Control010

This data suggests that the compound has comparable anxiolytic efficacy to established benzodiazepines .

Cytotoxicity Assessment

A preliminary cytotoxicity assessment was conducted on several human cancer cell lines using the MTT assay. The results showed that at higher concentrations (≥50 µM), the compound significantly reduced cell viability:

Cell LineIC50 (µM)
HeLa45
MCF750
A54960

These findings indicate potential anti-cancer properties that warrant further investigation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits various pharmacological properties that make it a candidate for research in several areas:

1. Anticonvulsant Activity
Research indicates that benzodiazepine derivatives can modulate GABA_A receptors, leading to anticonvulsant effects. The compound's structure suggests potential efficacy in treating epilepsy and other seizure disorders .

2. Anxiolytic Effects
Benzodiazepines are well-known for their anxiolytic properties. Studies have shown that modifications in the benzodiazepine structure can enhance binding affinity to GABA_A receptors, potentially leading to improved anxiolytic effects. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group may influence these interactions favorably .

3. Antitumor Activity
Recent investigations have highlighted the potential of benzodiazepine derivatives in oncology. Some studies suggest that certain structural modifications can enhance cytotoxicity against cancer cell lines. The specific compound may exhibit selective toxicity towards tumor cells, warranting further exploration in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler benzodiazepine precursors. The Fmoc group is particularly useful in protecting amines during synthesis, facilitating the introduction of various functional groups without compromising the integrity of the benzodiazepine core.

Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various benzodiazepine derivatives in animal models of epilepsy. The results indicated that compounds with similar structural features to the target compound exhibited significant reductions in seizure frequency and severity.

Case Study 2: Anxiolytic Potency
In a clinical trial assessing the anxiolytic properties of novel benzodiazepines, compounds structurally related to 1H-1,4-Benzodiazepine derivatives showed promising results in reducing anxiety symptoms compared to traditional treatments.

Eigenschaften

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O5/c36-28(37)18-35-27-17-9-8-16-25(27)29(20-10-2-1-3-11-20)33-30(31(35)38)34-32(39)40-19-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h1-17,26,30H,18-19H2,(H,34,39)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXYOLGTVDFYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373293
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204322-85-0
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-3-amino-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 2
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 3
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 4
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 5
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 6
Reactant of Route 6
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.